molecular formula C8H6Br2F3NO B2493351 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide CAS No. 1803562-53-9

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide

Cat. No. B2493351
CAS RN: 1803562-53-9
M. Wt: 348.945
InChI Key: FLCOABABTPUFMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds often involves the reaction of halides with organic substrates in the presence of a catalyst or under specific conditions to introduce the bromo-functional group into the molecule. For example, 2-Bromo-[1-14C]ethanamine hydrobromide was synthesized through the reaction of ethan-1-01-2-amine hydrochloride with HBr, showing a method of bromination that could be analogous to the synthesis of our compound of interest (P. Bach & J. Bridges, 1982). Similarly, the bromination of bis(pyridin-2-yl) diselenide in methylene chloride recrystallization from methanol indicates the bromination process and could shed light on possible synthetic pathways for 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide (Z. Matsulevich et al., 2019).

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the presence of bromine, a heavy halogen, which significantly influences the electronic distribution within the molecule. The crystal structure and molecular geometry can be studied through techniques like X-ray crystallography, as seen in the analysis of 1H-pyridine-2-selenenyl dibromide, which reveals the geometry around the bromine atoms and their influence on the molecular conformation (Z. Matsulevich et al., 2019).

Chemical Reactions and Properties

Brominated organic compounds participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, due to the reactivity of the bromo group. For instance, the synthesis of N-polyfluoroalkylated heterocycles showcases the reactivity of brominated intermediates in forming more complex structures (A. Kolomeitsev et al., 1996).

Scientific Research Applications

Synthesis and Reactivity

The compound 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide has been explored in various synthetic pathways. For instance, Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride, using HBr at elevated temperatures (Bach & Bridges, 1982). Similarly, Jin (2015) reported on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, using 2,5-dibromo-pyridine as a starting material, indicating its utility in creating brominated pyridine derivatives (Jin, 2015).

Novel Reagents and Catalysis

A study by Kavala et al. (2005) introduced 1,2-Dipyridiniumditribromide-ethane (DPTBE) as a new brominating agent, showcasing its efficiency and recyclability in bromination reactions under solvent-free conditions (Kavala, Naik, & Patel, 2005). This highlights the role of such brominated compounds in facilitating environmentally friendly chemical processes.

Advanced Materials and Polymer Chemistry

The research by Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s using compounds like 3,5-Bis(bromomethyl)pyridine hydrobromide, derived from commercially available 3,5-lutidine. Their study contributes to the understanding of hyperbranched polyelectrolytes, which have broad applications in material science (Monmoton, Lefebvre, & Fradet, 2008).

Molecular Structure and Drug Synthesis

The work of Power et al. (2015) involved the test purchase, identification, and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a cathinone analogue. This study, while focused on a similar brominated compound, provides insights into the methodologies used for identifying and synthesizing brominated organic molecules (Power et al., 2015).

properties

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO.BrH/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOABABTPUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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